4-((Chloromethyl)sulfonyl)thiomorpholine
Description
Contextualization within Organosulfur Chemistry Research
Organosulfur compounds form a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, materials science, and agriculture. The thiomorpholine (B91149) scaffold, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a privileged structure in medicinal chemistry. The presence of the sulfur atom, as a replacement for the oxygen in the analogous morpholine (B109124) ring, imparts distinct physicochemical properties, including increased lipophilicity and metabolic susceptibility at the sulfur atom, which can be advantageous in drug design.
Historical Trajectories of Sulfonyl-Substituted Heterocycles in Academic Inquiry
The introduction of the sulfonyl group (-SO2-) into heterocyclic systems has been a historically significant strategy in the development of therapeutic agents. The sulfonamides, for instance, were among the first classes of antibiotics and continue to be a vital part of the pharmacopeia. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that allow it to modulate the electronic and binding characteristics of a molecule. The academic inquiry into sulfonyl-substituted heterocycles has led to the discovery of compounds with a vast array of biological activities, including antibacterial, antiviral, and anticancer properties.
Structural Framework of 4-((Chloromethyl)sulfonyl)thiomorpholine: A Survey of Unique Features for Research
The molecular architecture of this compound is characterized by the convergence of three key functional groups, each contributing to its potential reactivity and research interest:
The Thiomorpholine Ring: This saturated heterocycle provides a flexible, three-dimensional scaffold. The nitrogen atom at the 4-position is a potential site for further functionalization, and the ring's conformation can influence the molecule's interaction with biological targets.
The Sulfonyl Group: Linking the thiomorpholine ring and the chloromethyl group, the sulfonyl moiety is a chemically robust and polar feature. Its strong electron-withdrawing nature can influence the reactivity of the adjacent chloromethyl group.
The Chloromethyl Group: The -CH2Cl group is a reactive electrophilic site. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This feature positions this compound as a potential building block for the synthesis of more complex molecules.
The combination of these features in a single molecule suggests its potential as a versatile intermediate in organic synthesis.
Current Research Landscape and Gaps Pertaining to the Chemical Compound
A thorough review of the scientific literature reveals a significant gap in the specific study of this compound. There are no readily available reports detailing its synthesis, characterization, or application. This absence of data presents both a challenge and an opportunity. The challenge lies in predicting its properties and behavior without experimental validation. The opportunity, however, is the vast unexplored potential of this compound. Research into its synthesis could open new avenues for creating novel molecular scaffolds. Investigations into its reactivity could lead to the development of new synthetic methodologies. Furthermore, its potential biological activity remains an open question, warranting future exploration.
Illustrative Physicochemical Properties of Related Compounds
As specific data for this compound is unavailable, the following table presents typical physicochemical properties of the parent heterocycle, thiomorpholine, to provide a contextual baseline.
| Property | Value for Thiomorpholine |
| Molecular Formula | C4H9NS |
| Molecular Weight | 103.19 g/mol |
| Boiling Point | 169 °C wikipedia.org |
| Density | 1.026 g/mL at 25 °C chemicalbook.com |
| Solubility in Water | Miscible wikipedia.orgchemicalbook.com |
Potential Synthetic Pathways
While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on standard organic chemistry reactions. One potential approach could involve the reaction of thiomorpholine with chloromethanesulfonyl chloride. This type of reaction, a nucleophilic substitution at the sulfonyl chloride, is a common method for the formation of sulfonamides.
| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |
| Thiomorpholine | Chloromethanesulfonyl Chloride | This compound | Nucleophilic Acyl Substitution |
Structure
3D Structure
Properties
Molecular Formula |
C5H10ClNO2S2 |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C5H10ClNO2S2/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 |
InChI Key |
BTVZGDZFMOCNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl Sulfonyl Thiomorpholine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available precursors. organic-chemistry.org For 4-((Chloromethyl)sulfonyl)thiomorpholine, the most logical disconnection is at the nitrogen-sulfur (N-S) bond of the sulfonamide group. This bond is reliably formed in the forward synthetic direction by reacting an amine with a sulfonyl chloride.
This retrosynthetic step identifies two primary precursors:
Thiomorpholine (B91149) : A six-membered saturated heterocycle containing both sulfur and nitrogen atoms.
Chloromethanesulfonyl chloride : A reactive sulfonyl chloride that provides the chloromethylsulfonyl group.
| Target Molecule | Key Disconnection | Precursors |
|---|---|---|
| This compound | N-S (Sulfonamide) Bond | Thiomorpholine and Chloromethanesulfonyl chloride |
The synthesis of these precursors is a critical first stage. Thiomorpholine can be synthesized through various established routes, including the reaction of diethanolamine (B148213) with a sulfur source or via a sequence involving cysteamine (B1669678) and vinyl chloride. chemrxiv.org The precursor chloromethanesulfonyl chloride is prepared by reacting the sodium salt of chloromethanesulfonic acid with a chlorinating agent like phosphorus pentachloride in a solvent such as phosphoryl chloride. google.comgoogle.com The sodium salt itself is derived from the reaction of dichloromethane (B109758) with sodium sulfite. google.com
Classical Synthetic Approaches
The classical synthesis of this compound involves the direct coupling of the two key precursors identified in the retrosynthetic analysis. This approach leverages well-established reaction pathways common in medicinal and organic chemistry.
Thiomorpholine Functionalization Pathways
The thiomorpholine ring possesses a secondary amine group, which is nucleophilic. The functionalization of this nitrogen atom is the key step in the synthesis of the target molecule. The most direct pathway is the N-sulfonylation, where the nitrogen atom attacks an electrophilic sulfur center. This reaction is a common and efficient method for forming sulfonamides from primary or secondary amines. researchgate.net The lone pair of electrons on the nitrogen atom of thiomorpholine initiates the attack on the sulfonyl chloride precursor.
Sulfonylation Reaction Mechanistics in Synthesis
The formation of the sulfonamide bond between thiomorpholine and chloromethanesulfonyl chloride follows a nucleophilic acyl substitution-type mechanism at the sulfur atom. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
The proposed mechanism involves the following steps:
Nucleophilic Attack : The nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic sulfur atom of chloromethanesulfonyl chloride. This forms a tetrahedral intermediate.
Elimination : The intermediate collapses, reforming the sulfur-oxygen double bond and expelling a chloride ion as a leaving group.
Deprotonation : A base (such as triethylamine (B128534) or pyridine) removes the proton from the newly-formed ammonium (B1175870) ion, yielding the neutral sulfonamide product, this compound, and the hydrochloride salt of the base.
This process is highly efficient for creating stable N-S bonds, which are prevalent in many biologically active compounds. rsc.org
Chloromethylation Strategies
In the context of this synthesis, "chloromethylation" refers to the strategy for incorporating the chloromethyl group (-CH₂Cl) attached to the sulfonyl group. This is achieved by using a pre-functionalized starting material, namely chloromethanesulfonyl chloride. The synthesis of this reagent is a key "chloromethylation strategy."
Alternative, less direct strategies could involve starting with methanesulfonyl chloride, reacting it with thiomorpholine to form 4-(methylsulfonyl)thiomorpholine, and then attempting a radical chlorination of the methyl group. However, this approach risks poor selectivity and the formation of multiple chlorinated byproducts, making the use of the pre-synthesized chloromethanesulfonyl chloride the superior and more controlled method. google.com
Advanced Synthetic Route Development and Optimization
While the classical approach is robust, advanced methodologies can improve yield, purity, and reaction conditions. Optimization often focuses on the sulfonylation step. Key parameters for optimization include the choice of solvent, the type of base used, and the reaction temperature. For instance, using microwave irradiation has been shown to accelerate sulfonylation reactions, often leading to excellent yields in shorter timeframes under solvent-free conditions. rsc.org Flow chemistry represents another advanced approach, allowing for precise control over reaction parameters and potentially improving safety and scalability. chemrxiv.org
Stereoselective Synthesis Considerations
The parent molecule, this compound, is achiral and therefore does not have stereoisomers. As such, stereoselective synthesis is not required for its preparation.
However, if the thiomorpholine ring were to be substituted with one or more groups, chiral centers could be introduced, making stereoselectivity a critical consideration. numberanalytics.comiupac.org For the synthesis of substituted, chiral thiomorpholine derivatives, several strategies could be employed:
Chiral Pool Synthesis : Starting with a chiral precursor, such as an amino acid like cysteine, to construct the thiomorpholine ring, thereby setting the stereochemistry from the outset.
Asymmetric Catalysis : Using a chiral catalyst to control the formation of a stereocenter during the synthesis of the ring or its functionalization.
Chiral Auxiliaries : Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a key reaction, followed by its removal.
For example, polymer-supported stereoselective syntheses have been developed for thiomorpholine-3-carboxylic acid derivatives, demonstrating that control over stereocenters in this heterocyclic system is achievable. nih.gov Such considerations would be paramount in the development of chiral analogs of the target compound for applications where specific stereoisomers are required.
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Traditional methods for synthesizing the key intermediate, chloromethanesulfonyl chloride, and the subsequent sulfonamide formation often involve hazardous reagents and generate significant waste. Green chemistry offers alternatives aimed at minimizing the environmental impact.
A primary focus is the use of safer solvents and reaction media. A notable green approach involves conducting the sulfonylation of amines in aqueous media. rsc.org This method can eliminate the need for volatile organic solvents and often uses equimolar amounts of the amine and sulfonyl chloride, with product isolation simplified to filtration after acidification. rsc.org
Another key principle is the use of alternative, less hazardous reagents. For the initial oxidation and chlorination steps to form the sulfonyl chloride, greener oxidants and chlorinating agents can be employed. Mechanochemistry, a solvent-free technique, has been demonstrated for the synthesis of sulfonamides. rsc.org This approach can utilize solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for a tandem oxidation-chlorination of disulfide precursors, followed by amination. rsc.org This method aligns with green principles by reducing solvent use and employing cost-effective, safer materials. rsc.org
Furthermore, electrochemical methods are emerging as a green alternative for creating sulfonamides, avoiding harsh chemical oxidants and reagents altogether. chemistryworld.com The design of synthetic routes with higher atom economy is also a central tenet. This involves maximizing the incorporation of atoms from the reactants into the final product, thereby minimizing waste. One-pot procedures, where sequential reactions are carried out in the same vessel, contribute to this goal by reducing the need for intermediate purification steps and minimizing solvent usage and waste generation.
The application of these principles to the synthesis of this compound could involve:
Utilizing water as a solvent for the final coupling reaction between chloromethanesulfonyl chloride and thiomorpholine. rsc.org
Exploring a mechanochemical or electrochemical approach for the synthesis of the chloromethanesulfonyl chloride intermediate to reduce solvent waste and avoid hazardous reagents. rsc.orgchemistryworld.com
Catalyst Application in this compound Synthesis
Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, particularly in the crucial N-sulfonylation step where the bond between the thiomorpholine nitrogen and the sulfonyl group is formed. The traditional reaction between a sulfonyl chloride and a secondary amine often requires a stoichiometric amount of base to neutralize the HCl byproduct and can be slow for less nucleophilic amines. cbijournal.com Catalysts can facilitate this transformation under milder conditions, often with lower waste generation and higher yields.
A variety of metal-based catalysts have been shown to be effective for the sulfonylation of amines. For instance, cupric oxide (CuO) has been reported as an inexpensive and efficient catalyst for the synthesis of sulfonamides from sulfonyl chlorides and a range of amines, including those that are sterically hindered. Indium- and ytterbium(III) trifluoromethanesulfonate-catalyzed reactions also provide facile and efficient routes to sulfonamides under mild conditions. organic-chemistry.orgorganic-chemistry.org More advanced catalytic systems, such as magnetite-immobilized nano-Ruthenium (nano-Ru/Fe₃O₄), have been developed for the environmentally benign synthesis of sulfonamides via a domino dehydrogenation-condensation-hydrogenation sequence from alcohols and sulfonamides, highlighting a novel approach that generates water as the only byproduct. acs.org
Recent research has also explored the use of calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) as a catalyst for reactions involving sulfonyl fluorides and silyl (B83357) amines, proceeding through a sulfur fluoride (B91410) exchange mechanism. organic-chemistry.org While this involves a different sulfonyl halide, it points to the potential of alkaline earth metal catalysts in S-N bond formation.
The table below summarizes various catalysts that could be applied to the N-sulfonylation step in the synthesis of this compound.
| Catalyst | Substrates | Key Advantages |
| Cupric Oxide (CuO) | Sulfonyl chlorides and various amines/alcohols | Inexpensive, commercially available, mild and neutral conditions, good for sterically hindered substrates. |
| Indium | Sulfonyl chlorides and various amines/alcohols | Facile, efficient, excellent yields, suitable for less nucleophilic and hindered anilines. organic-chemistry.org |
| Nano-Ru/Fe₃O₄ | Sulfonamides and alcohols | Environmentally benign (water is the only byproduct), catalyst is magnetic and easily reusable, high selectivity. acs.org |
| Ca(NTf₂)₂ | Sulfonyl fluorides and silyl amines | Metal-catalyzed sulfur fluoride exchange (SuFEx), good yields. organic-chemistry.org |
Purification and Isolation Techniques for Research Scale
The successful synthesis of this compound on a research scale relies on effective purification and isolation techniques to obtain a product of high purity, which is essential for accurate characterization and further application. The purification strategy must address impurities from starting materials, reagents, and byproducts from both the formation of the chloromethanesulfonyl chloride intermediate and the final N-sulfonylation reaction.
For the intermediate, chloromethanesulfonyl chloride, which is a liquid organosulfonyl chloride, a common purification method involves a two-step process. google.com First, the crude product is scrubbed with an aqueous solution of hydrochloric acid to remove acidic impurities like sulfonic acids. google.com Following this extraction, the scrubbed sulfonyl chloride is subjected to vacuum stripping or distillation to remove volatile impurities. google.comorgsyn.org This step must be performed carefully to avoid thermal decomposition. orgsyn.org
The final product, this compound, is a sulfonamide. Standard techniques for the purification of solid organic compounds are typically employed.
Crystallization: This is a primary method for purifying solid sulfonamides. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. google.com The selection of an appropriate solvent system is critical for achieving high purity and yield.
Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble byproducts and reagents. The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated.
Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is the most common purification technique. The crude material is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system (mobile phase) of appropriate polarity to separate the desired compound from impurities. organic-chemistry.org Thin-layer chromatography (TLC) is used to monitor the separation. For more challenging separations or higher purity requirements, techniques like supercritical fluid chromatography (SFC) can also be employed for sulfonamides. researchgate.net
The following table outlines the common purification techniques applicable at a research scale.
| Technique | Stage of Synthesis | Target Compound / Impurity | Description |
| Aqueous Scrubbing | Intermediate Purification | Chloromethanesulfonyl chloride / Sulfonic acid | The crude liquid sulfonyl chloride is washed with aqueous HCl to remove acidic byproducts. google.com |
| Vacuum Stripping/Distillation | Intermediate Purification | Chloromethanesulfonyl chloride / Volatile impurities | The scrubbed intermediate is heated under reduced pressure to remove volatile contaminants. google.comorgsyn.org |
| Crystallization | Final Product Purification | This compound / Reaction byproducts | The solid product is dissolved in a minimal amount of a hot solvent and allowed to cool, leading to the formation of pure crystals. google.com |
| Column Chromatography | Final Product Purification | This compound / Closely related impurities | The product is separated from impurities based on differential adsorption on a stationary phase (e.g., silica gel) using a liquid mobile phase. organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl Sulfonyl Thiomorpholine
Reactivity at the Chloromethyl Moiety
The chloromethylsulfonyl group (-SO₂CH₂Cl) is the primary site of reactivity in 4-((Chloromethyl)sulfonyl)thiomorpholine. The strong electron-withdrawing nature of the sulfonyl group significantly influences the adjacent chloromethyl moiety.
Nucleophilic Substitution Reactions (Sₙ1, Sₙ2)
The carbon atom of the chloromethyl group is electrophilic and is expected to be susceptible to nucleophilic attack. The reaction mechanism, whether Sₙ1 or Sₙ2, would be influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.
Sₙ2 Pathway: A bimolecular nucleophilic substitution (Sₙ2) is the more probable pathway for this primary halide. A strong nucleophile would attack the carbon atom, leading to the displacement of the chloride ion in a single concerted step. The sulfonyl group would enhance the electrophilicity of the carbon, making it more susceptible to this type of reaction.
Sₙ1 Pathway: A unimolecular (Sₙ1) mechanism is generally less likely for a primary halide due to the instability of the resulting primary carbocation. However, the adjacent sulfonyl group could potentially stabilize a carbocation through resonance, although this effect is not as strong as in other systems.
Elimination Reactions
Elimination reactions, such as E1 and E2, are also a possibility, particularly in the presence of a strong, sterically hindered base. The sulfonyl group increases the acidity of the α-protons (the protons on the chloromethyl group), which could facilitate their abstraction by a base, leading to the formation of a double bond. However, given the structure, an elimination reaction would result in a highly reactive and unstable intermediate. Dehydrochlorination of α-chloro sulfones is a known process, but its applicability here is speculative without experimental data.
Radical Reactions and Their Pathways
The chloromethyl group can also participate in radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by UV light or radical initiators, generating a sulfonyl-stabilized carbon radical. This radical intermediate could then participate in various propagation steps, such as addition to unsaturated bonds or hydrogen abstraction. Radical-anion radical pair (RARP) reactions have been observed for some alkyl phenyl sulfones, suggesting that similar pathways might be accessible for this compound under specific conditions.
Reactivity of the Sulfonyl Group
The sulfonyl group itself can undergo a range of chemical transformations, although these reactions are generally less facile than those at the chloromethyl moiety.
Cleavage and Reduction Strategies
The nitrogen-sulfur (N-S) bond of the sulfonamide within the thiomorpholine (B91149) ring can be cleaved under reductive conditions. This process, known as desulfonylation, is a common strategy in organic synthesis to remove a sulfonyl protecting group. Various reducing agents, such as sodium amalgam, samarium(II) iodide, or certain transition metal complexes, are known to effect the cleavage of C-S and N-S bonds in sulfones and sulfonamides. The specific conditions required for the cleavage of the N-sulfonyl group in this compound would need to be determined experimentally.
Participation in Cycloaddition Reactions
While the sulfonyl group itself is not a typical participant in cycloaddition reactions, N-sulfonyl compounds can be precursors to reactive intermediates that do. For instance, N-sulfonyl imines or N-sulfonyl azides can undergo cycloaddition reactions. However, there is no indication from the structure of this compound that it would readily participate in such reactions without prior modification. The sulfonyl group is generally considered a spectator in many cycloaddition processes.
Transformations of the Thiomorpholine Ring System of this compound
The reactivity of the thiomorpholine ring in this compound is influenced by the presence of the electron-withdrawing sulfonyl group attached to the nitrogen atom. This substitution significantly modulates the electron density at both the sulfur and nitrogen atoms, thereby affecting their nucleophilicity and susceptibility to various transformations.
Oxidation State Modifications of Sulfur
The sulfur atom in the thiomorpholine ring is susceptible to oxidation, a common transformation for organic sulfides. The presence of the N-sulfonyl group can influence the rate and outcome of these oxidation reactions. Mild oxidizing agents typically convert the sulfide (B99878) to a sulfoxide (B87167), while stronger oxidants can lead to the corresponding sulfone.
The oxidation of thiomorpholine itself has been shown to yield the sulfoxide as an intermediate. nih.gov In the context of this compound, the sulfur atom can be oxidized to form this compound 1-oxide and subsequently to this compound 1,1-dioxide. This oxidation significantly alters the geometry and electronic properties of the ring.
Table 1: Oxidation Products of the Thiomorpholine Ring
| Starting Material | Oxidizing Agent | Product | Oxidation State of Sulfur |
| This compound | Mild (e.g., H₂O₂) | This compound 1-oxide | +2 |
| This compound | Strong (e.g., KMnO₄) | This compound 1,1-dioxide | +4 |
The electron-withdrawing nature of the N-sulfonyl group is expected to decrease the electron density on the sulfur atom, potentially making it less susceptible to electrophilic attack by oxidizing agents compared to an un-substituted thiomorpholine. However, the oxidation is still a feasible and important transformation of the molecule.
Ring-Opening and Ring-Closing Metathesis Studies
Ring-opening metathesis polymerization (ROMP) and ring-closing metathesis (RCM) are powerful techniques in organic synthesis for the formation of polymers and cyclic compounds, respectively. nih.gov While there are no specific studies on the application of these methods to this compound, the reactivity of similar nitrogen and sulfur-containing heterocycles can provide insights.
For RCM to occur, the molecule would need to be appropriately functionalized with two terminal alkene moieties. For instance, N-allylated sulfonamides are common substrates for RCM to form unsaturated nitrogen heterocycles. organic-chemistry.org An analogous derivative of the title compound, such as N-(allyl)-4-((chloromethyl)sulfonyl)thiomorpholine, could potentially undergo RCM to yield a bicyclic product. The success of such a reaction would depend on the choice of catalyst and reaction conditions, as the sulfur atom can sometimes interact with the metal catalyst. nih.gov
Ring-opening of the thiomorpholine ring is a less common transformation but could be envisaged under specific conditions, such as reductive cleavage. However, the stability of the six-membered ring makes this a challenging process.
Reactions Involving Nitrogen Atom Lone Pair
In a typical thiomorpholine, the lone pair of electrons on the nitrogen atom confers basic and nucleophilic properties. However, in this compound, the presence of the strongly electron-withdrawing sulfonyl group significantly delocalizes this lone pair, thereby reducing its availability for reactions. This delocalization greatly diminishes the basicity and nucleophilicity of the nitrogen atom.
Consequently, reactions that are characteristic of secondary amines, such as protonation, alkylation, and acylation at the nitrogen center, are not readily observed for N-sulfonylated heterocycles under standard conditions. The nitrogen lone pair is essentially involved in the sulfonamide linkage, making it a poor nucleophile. Any potential reaction at the nitrogen would require harsh conditions that might lead to the cleavage of the N-S bond.
Reaction Kinetics and Thermodynamics Studies
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the available literature. However, the reactivity of the functional groups present in the molecule, namely the chloromethyl sulfonyl moiety and the thiomorpholine ring, can be inferred from studies on analogous compounds.
The primary site of nucleophilic attack is expected to be the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The kinetics of such Sₙ2 reactions are influenced by the nature of the nucleophile, the solvent, and the steric and electronic environment around the reaction center. libretexts.org The sulfonyl group, being strongly electron-withdrawing, activates the adjacent carbon atom towards nucleophilic substitution.
Kinetic studies on the reaction of arenesulfonyl chlorides with nucleophiles have shown that the reaction rates are sensitive to the electronic effects of substituents on the aromatic ring. nih.gov While this compound is an aliphatic sulfonyl chloride, similar principles of electronic activation apply.
The thermodynamics of the oxidation of the thiomorpholine sulfur can be considered. The oxidation of sulfides to sulfoxides and sulfones is generally an exothermic process. nih.gov The exact enthalpy and Gibbs free energy changes would depend on the specific oxidizing agent and reaction conditions.
Computational Mechanistic Elucidation of Key Reactions
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms, conformational preferences, and electronic properties of molecules where experimental data is scarce. researchgate.netnih.gov For this compound, computational studies can provide valuable insights into its reactivity.
Conformational Analysis: The thiomorpholine ring can exist in various conformations, with the chair form being the most stable for the parent heterocycle. DFT calculations could elucidate the preferred conformation of this compound and its oxidized derivatives (sulfoxide and sulfone). The orientation of the bulky chloromethylsulfonyl group would significantly influence the conformational equilibrium. nih.gov
Reaction Mechanisms: DFT calculations can be employed to model the transition states and reaction pathways for key transformations. For instance, the Sₙ2 reaction at the chloromethyl group with various nucleophiles could be computationally investigated to determine the activation energies and reaction profiles. This would allow for a comparison of the reactivity with different nucleophiles and provide a theoretical basis for observed kinetic trends.
Furthermore, the mechanism of sulfur oxidation can be elucidated through computational modeling. The interaction of the sulfur atom with an oxidizing agent, the nature of the transition state, and the stereochemistry of sulfoxide formation (if applicable) can be explored.
Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can help in identifying the nucleophilic and electrophilic centers within the molecule, thereby predicting its reactivity towards different reagents. nih.gov For this compound, the LUMO is expected to be localized on the chloromethylsulfonyl moiety, indicating its susceptibility to nucleophilic attack.
Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl Sulfonyl Thiomorpholine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-((Chloromethyl)sulfonyl)thiomorpholine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, coupled with two-dimensional (2D) correlation experiments and dynamic studies, can provide a complete picture of its structure and behavior in solution.
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the thiomorpholine (B91149) ring and the N-sulfonyl substituent. Based on data from analogous compounds, such as 4-tosylthiomorpholine, the chemical shifts can be reliably estimated. libretexts.org
The thiomorpholine ring is expected to adopt a chair conformation, leading to two distinct sets of methylene (B1212753) protons. The protons on carbons C2 and C6 (adjacent to the nitrogen atom) would appear as a triplet, and the protons on carbons C3 and C5 (adjacent to the sulfur atom) would also appear as a triplet, assuming rapid chair-to-chair interconversion at room temperature. The chloromethyl (CH₂Cl) protons are expected to appear as a sharp singlet further downfield due to the strong electron-withdrawing effects of both the adjacent sulfonyl group and the chlorine atom.
The ¹³C NMR spectrum would similarly show three distinct signals: one for the chloromethyl carbon and two for the two pairs of equivalent carbons (C2/C6 and C3/C5) in the thiomorpholine ring. The chemical shift of the chloromethyl carbon would be significantly influenced by the attached chlorine and sulfonyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| H2 / H6 | ~ 3.3 - 3.5 | Triplet | ~ 47 - 49 |
| H3 / H5 | ~ 2.6 - 2.8 | Triplet | ~ 27 - 29 |
| CH₂Cl | ~ 4.7 - 5.0 | Singlet | ~ 55 - 60 |
Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and for probing the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a distinct cross-peak would be observed between the proton signals at C2/C6 and C3/C5, confirming their connectivity within the thiomorpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. illinois.edu It would definitively link the proton signals to their corresponding carbon atoms: the H2/H6 signal to the C2/C6 carbon, the H3/H5 signal to the C3/C5 carbon, and the CH₂Cl proton singlet to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. hw.ac.uk Key expected correlations would include:
A correlation from the protons on C2/C6 to the carbons at C3/C5.
A crucial three-bond correlation from the chloromethyl (CH₂Cl) protons to the carbons adjacent to the nitrogen (C2/C6), confirming the attachment of the sulfonyl group to the ring nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close in space, providing powerful evidence for conformational analysis. nist.gov For a chair conformation of the thiomorpholine ring, NOESY spectra would show correlations between axial and equatorial protons on the same carbon atom, as well as between specific axial protons (e.g., 1,3-diaxial interactions), confirming the chair geometry.
Six-membered heterocyclic rings like thiomorpholine are not static; they undergo a dynamic conformational change, primarily a chair-to-chair ring inversion. carlroth.com The energy barrier for this process can be quantified using variable-temperature (dynamic) NMR spectroscopy.
For N-sulfonyl derivatives of morpholine (B109124), a related six-membered ring, the free energy barriers (ΔG‡) for ring inversion have been found to be in the range of 9.2-10.3 kcal/mol. ucla.edu It is expected that this compound would have a similar energy barrier. As the temperature is lowered in a dynamic NMR experiment, the rate of chair-chair interconversion slows. This would lead to a broadening of the time-averaged signals observed at room temperature, which would eventually decoalesce and sharpen into separate, distinct signals for the axial and equatorial protons at a sufficiently low temperature. Analysis of the spectra at different temperatures allows for the calculation of the rate constants and the activation energy for this conformational process. nih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry provides essential information about a molecule's mass and, by extension, its elemental formula and structural components through fragmentation analysis.
High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the confident determination of its elemental formula. For this compound (C₅H₁₀ClNO₂S₂), the calculated exact mass of the molecular ion [M]⁺ is 214.9848 Da (for the ³⁵Cl isotope). An HRMS experiment, typically using techniques like electrospray ionization (ESI), would be expected to yield an ion with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For sulfonamides, fragmentation pathways are well-studied and typically involve cleavage at the sulfonamide bond and loss of sulfur dioxide (SO₂).
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical positive-ion ESI-MS/MS experiment. Key fragmentation pathways would likely include:
Cleavage of the S-N bond: This is a common fragmentation route for sulfonamides, which would lead to the formation of the thiomorpholine cation (m/z 104.05) and a chloromethanesulfonyl radical, or the chloromethanesulfonyl cation (m/z 112.95) and a thiomorpholine radical.
Loss of SO₂: Elimination of a neutral sulfur dioxide molecule (64.0 Da) is a characteristic fragmentation of sulfonyl compounds.
Loss of the Chloromethyl Group: Cleavage of the S-C bond could result in the loss of a chloromethyl radical (•CH₂Cl).
Ring Fragmentation: The thiomorpholine ring itself can undergo fragmentation, leading to smaller charged fragments.
Interactive Data Table: Predicted MS/MS Fragmentation of [M+H]⁺
| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |
| 216.0 | [C₅H₁₁ClNO₂S₂]⁺ | [M+H]⁺ |
| 151.9 | [C₅H₁₀NS]⁺ | SO₂ + Cl |
| 113.0 | [CH₂ClSO₂]⁺ | C₄H₉NS |
| 104.1 | [C₄H₁₀NS]⁺ | CH₂ClSO₂ |
| 88.0 | [C₄H₁₀N]⁺ | CH₂ClSO₂ + S |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. mdpi.commdpi.com These techniques provide a molecular fingerprint, allowing for detailed structural analysis.
Characteristic Vibrations of Sulfonyl and Chloromethyl Groups
The vibrational spectrum of this compound is expected to be dominated by the characteristic absorptions of its key functional groups. The sulfonyl group (SO₂) typically exhibits two strong, distinct stretching vibrations: an asymmetric stretch (ν_as(SO₂)) and a symmetric stretch (ν_s(SO₂)). researchgate.netacs.org These are among the most readily identifiable peaks in the infrared spectrum. Sulfonyl chlorides, for instance, show strong characteristic bands in the IR regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com
The chloromethyl group (–CH₂Cl) also presents several characteristic vibrations. These include the C-H stretching modes, which typically appear in the 3000–2800 cm⁻¹ region. acdlabs.com Additionally, scissoring, wagging, twisting, and rocking modes of the CH₂ group, along with the C-Cl stretching vibration, contribute to the complex fingerprint region of the spectrum. The C-Cl stretch for chloroalkanes is generally found in the 850-550 cm⁻¹ range. The study of the chloromethyl radical has identified various excited vibrational modes, including CH₂ symmetric stretching and scissoring modes. nih.gov
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |
| Sulfonyl (SO₂) | Asymmetric Stretch (ν_as) | 1410 - 1370 | acdlabs.com |
| Sulfonyl (SO₂) | Symmetric Stretch (ν_s) | 1210 - 1137 | researchgate.netacdlabs.com |
| Methylene (CH₂) | Stretching | 3000 - 2800 | acdlabs.com |
| Chloroalkane (C-Cl) | Stretching | 850 - 550 | N/A |
Conformational Preferences via Vibrational Modes
The thiomorpholine ring, like other six-membered saturated heterocycles, preferentially adopts a chair conformation to minimize steric and torsional strain. nih.govresearchgate.net The substituent on the nitrogen atom can occupy either an axial or an equatorial position, and the energy difference between these conformers determines their relative populations. Vibrational spectroscopy is highly sensitive to these conformational isomers because the vibrational modes of the ring and the substituent are influenced by their spatial arrangement. researchgate.netamericanpharmaceuticalreview.com
For morpholine, a related heterocycle, Raman spectroscopy and theoretical calculations have shown that the equatorial chair conformer is predominant in the pure liquid, while the contribution from the axial conformer increases in an aqueous solution. researchgate.net Similar principles apply to thiomorpholine. The bulky and polar 4-((chloromethyl)sulfonyl) group is expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.
Conformational analysis can be performed by identifying specific vibrational bands in the IR and Raman spectra that are unique to either the axial or equatorial conformer. nih.gov For example, specific C-H bending modes or ring deformation modes can shift in frequency or change in intensity depending on the substituent's orientation. By comparing experimental spectra with theoretical calculations for different conformers, the dominant conformation in a given state (solid, liquid, or solution) can be determined. iu.edu.sa
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, where electrons are excited from lower to higher energy molecular orbitals. wikipedia.org For saturated compounds like this compound, which lack extensive π-conjugation, the expected electronic transitions are of high energy.
The primary chromophores in this molecule are the lone pairs on the nitrogen and sulfur atoms of the thiomorpholine ring and the oxygen atoms of the sulfonyl group. The possible transitions include:
n → σ* : Excitation of a non-bonding electron (from N, S, or O) into an anti-bonding σ orbital. These transitions are typically found in the far-UV region, often below 200 nm for saturated amines and sulfides. wikipedia.org
σ → σ : Excitation of an electron from a bonding σ orbital to an anti-bonding σ orbital. These are very high-energy transitions and occur at short wavelengths, well into the vacuum UV region (e.g., ethane (B1197151) absorbs at 135 nm). wikipedia.org
The sulfonyl group itself does not typically contribute to absorption in the conventional UV-Vis range (200-800 nm). researchgate.net Consequently, this compound is expected to be colorless and exhibit weak absorption, if any, at the lower end of the accessible UV spectrum. Any observed bands would likely be of low molar absorptivity and correspond to n → σ* transitions. libretexts.org
| Transition Type | Involved Orbitals | Expected Wavelength Range | Molar Absorptivity (ε) |
| n → σ | Non-bonding to anti-bonding σ | < 220 nm | Low to Medium |
| σ → σ | Bonding σ to anti-bonding σ | < 180 nm | High |
X-ray Diffraction Analysis of Single Crystals
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related thiomorpholine and sulfonyl derivatives allows for an informed discussion of its likely solid-state characteristics. mdpi.comacs.orgresearchgate.net
Crystal Packing and Intermolecular Interactions
In the solid state, the conformation of the thiomorpholine ring would be fixed, most likely in a chair form. The packing of molecules in the crystal lattice is governed by intermolecular interactions, which can include weak C-H···O hydrogen bonds, dipole-dipole interactions, and van der Waals forces. mdpi.com
Below is a table of representative crystallographic data from a related thiomorpholine derivative, illustrating typical parameters.
| Parameter | Representative Value (for 4-(4-Nitrophenyl)thiomorpholine) | Source |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 10.1639(8) | mdpi.com |
| b (Å) | 5.6175(4) | mdpi.com |
| c (Å) | 17.8444(14) | mdpi.com |
| β (°) | 100.865(3) | mdpi.com |
| Volume (ų) | 1000.74(13) | mdpi.com |
| Z | 4 | mdpi.com |
Conformational Analysis in the Solid State
A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the solid-state conformational analysis of this compound. Techniques such as X-ray crystallography or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, which are essential for determining the precise three-dimensional structure of a molecule in its crystalline form, have not been reported for this specific compound.
Therefore, a detailed discussion, including data tables of bond lengths, bond angles, and torsional angles for this compound in the solid state, cannot be provided at this time.
For context, studies on other substituted thiomorpholine derivatives have shown that the thiomorpholine ring typically adopts a chair conformation in the solid state, as this is generally the most energetically favorable arrangement. However, the specific orientation of the substituents and any distortions from an ideal chair conformation are influenced by the nature of the substituent and the intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces.
Without experimental data for this compound, any description of its solid-state conformation would be purely speculative and would not meet the required standards of a detailed and scientifically accurate research article. Further research, specifically the successful crystallization of this compound and its analysis by X-ray diffraction, would be necessary to elucidate its solid-state structure.
Derivatization and Analogue Synthesis Based on the 4 Chloromethyl Sulfonyl Thiomorpholine Scaffold
Modifications at the Chloromethyl Group
The chloromethyl group serves as a primary site for functionalization, allowing for the introduction of a wide array of chemical entities through nucleophilic substitution and other transformations.
Replacement with Diverse Functional Groups (e.g., Azides, Alkenes, Alkynes, Amines)
The chlorine atom of the chloromethyl group is a good leaving group, facilitating its displacement by various nucleophiles. This allows for the synthesis of a library of compounds with diverse functionalities.
Azides: The reaction of 4-((chloromethyl)sulfonyl)thiomorpholine with sodium azide (B81097) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is expected to yield 4-((azidomethyl)sulfonyl)thiomorpholine. This transformation introduces an azide group, which can be further utilized in click chemistry reactions, for example, in copper-catalyzed or strain-promoted alkyne-azide cycloadditions to form triazoles. nih.gov
Alkenes and Alkynes: The introduction of alkene and alkyne functionalities can be achieved through various synthetic strategies. For instance, elimination reactions under basic conditions could potentially lead to the formation of a vinyl sulfone. More controlled methods for introducing unsaturation include cross-coupling reactions. While direct coupling with the chloromethyl group can be challenging, conversion to a more reactive intermediate, such as an organometallic reagent, could facilitate this. Alternatively, the Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, provides a general route to alkynes. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org Although not directly applicable to the chloromethyl group, this highlights a potential strategy if the chloro moiety is first transformed.
Amines: The chloromethyl group is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of the corresponding aminomethyl derivatives. The reaction conditions would typically involve the amine acting as the nucleophile and a base to neutralize the formed hydrochloric acid. A wide variety of amines can be employed, allowing for the introduction of diverse side chains and the modulation of physicochemical properties. researchgate.net
| Nucleophile | Resulting Functional Group | Potential Reaction Conditions |
| Sodium Azide (NaN₃) | Azide (-N₃) | DMF, rt to moderate heat |
| Strong, non-nucleophilic base | Alkene (vinyl sulfone) | t-BuOK, THF |
| Terminal Alkyne + Pd/Cu catalyst | Alkyne (after conversion of -CH₂Cl) | Sonogashira conditions |
| Primary/Secondary Amine (R₂NH) | Amine (-CH₂NR₂) | Base (e.g., Et₃N), CH₂Cl₂, rt |
Synthesis of Phosphonium (B103445) Ylides and Sulfonium (B1226848) Salts
Phosphonium Ylides: The reaction of this compound with a tertiary phosphine, typically triphenylphosphine, would yield a phosphonium salt. Subsequent treatment of this phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, would deprotonate the carbon adjacent to the phosphorus atom, generating a phosphonium ylide. This ylide is a key intermediate in the Wittig reaction, allowing for the conversion of aldehydes and ketones into alkenes. nih.govwpmucdn.comlibretexts.orglibretexts.orgresearchgate.net The sulfonyl group is expected to stabilize the ylide, influencing its reactivity and the stereochemical outcome of the Wittig reaction.
Sulfonium Salts: The chloromethyl group can react with sulfides, such as dimethyl sulfide (B99878), to form sulfonium salts. nih.gov These salts are themselves useful alkylating agents and can be precursors to sulfur ylides upon treatment with a strong base. Sulfur ylides are valuable reagents for the formation of epoxides from carbonyl compounds (Corey-Chaykovsky reaction) or cyclopropanes from α,β-unsaturated carbonyl compounds.
| Reagent | Intermediate | Final Product/Application |
| 1. PPh₃ 2. Strong Base | Phosphonium Ylide | Alkenes (via Wittig Reaction) |
| R₂S | Sulfonium Salt | Epoxides/Cyclopropanes (via Sulfur Ylide) |
Functionalization of the Thiomorpholine (B91149) Ring
The thiomorpholine ring offers further opportunities for derivatization, both at the carbon and nitrogen atoms.
Substitution at Carbon Atoms
Direct functionalization of the carbon atoms of the thiomorpholine ring is generally challenging due to the lower reactivity of C-H bonds. However, modern synthetic methods offer potential routes. C-H activation strategies, often employing transition metal catalysts, have been developed for the functionalization of N-heterocycles. nih.govscirp.org The presence of the electron-withdrawing sulfonyl group on the nitrogen atom can influence the reactivity and regioselectivity of such reactions. Research in this area for N-sulfonylated thiomorpholines would be necessary to establish specific conditions and outcomes.
N-Alkylation and Acylation Studies
While the nitrogen atom in this compound is already substituted with a sulfonylmethyl group, it is important to consider the reactivity of the parent thiomorpholine ring for comparative purposes and for the synthesis of the starting material itself. The secondary amine of thiomorpholine and its 1,1-dioxide derivative is readily alkylated and acylated.
N-Alkylation: Thiomorpholine can be N-alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide) or sulfates, typically in the presence of a base to scavenge the acid produced. sciforum.netencyclopedia.pub This reaction is a fundamental transformation for introducing alkyl substituents onto the nitrogen atom.
N-Acylation: The nitrogen atom of thiomorpholine can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.govd-nb.infoeurjchem.com This leads to the formation of N-acylthiomorpholines. These amides are generally stable and can serve to introduce a variety of carbonyl-containing moieties. Similar reactivity is expected for thiomorpholine 1,1-dioxide. google.combldpharm.comchemicalbook.comtcichemicals.com
| Reaction | Reagent | Product |
| N-Alkylation | Methyl Iodide | 4-Methylthiomorpholine |
| N-Acylation | Acetyl Chloride | 4-Acetylthiomorpholine |
Heterocyclic Annulation Strategies Employing the Chemical Compound
The inherent functionality of this compound and its derivatives makes them potential building blocks in heterocyclic annulation reactions. Annulation refers to the construction of a new ring onto an existing one.
For instance, derivatives where the chloromethyl group has been replaced by a functional group capable of participating in cycloaddition reactions could be employed. An azide derivative could undergo a [3+2] cycloaddition with an alkyne to form a triazole ring fused or linked to the thiomorpholine scaffold. chim.it Similarly, an alkene or alkyne derivative could participate as a dienophile or dipolarophile in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively, to construct new six- or five-membered rings. bris.ac.uknih.govscilit.com The specific strategies would depend on the nature of the functional group introduced at the chloromethyl position and the desired heterocyclic system.
| Reaction Type | Required Derivative | Potential Product |
| [3+2] Cycloaddition | Azide | Triazole-containing heterocycle |
| Diels-Alder Reaction | Alkene | Fused or linked six-membered ring |
| 1,3-Dipolar Cycloaddition | Alkyne | Fused or linked five-membered ring |
Creation of Polymeric and Oligomeric Structures from the Chemical Compound
The bifunctional nature of this compound, possessing a reactive electrophilic chloromethyl group and a nucleophilic secondary amine within the thiomorpholine ring, presents possibilities for the formation of polymeric and oligomeric structures. Although specific polymerization of this compound has not been detailed, analogous reactions provide a basis for potential synthetic routes.
One hypothetical approach involves the polycondensation of a modified monomer derived from this compound. For instance, conversion of the chloromethyl group to a more reactive species, or reaction with a comonomer, could lead to polymer formation. While direct polymerization of chloromethyl sulfones is not a common method, arylsulfonyl chlorides have been demonstrated to act as universal initiators for metal-catalyzed living radical polymerization. This suggests that with appropriate modification, derivatives of this compound could be designed to participate in controlled polymerization reactions.
Another potential route to oligomeric or polymeric structures is through ring-opening polymerization (ROP). While the thiomorpholine ring is generally stable, substituted morpholine-2,5-diones have been successfully polymerized via ROP, indicating that appropriately functionalized thiomorpholine derivatives could also serve as monomers. nih.gov
Furthermore, the reactivity of the chloromethyl group suggests the possibility of grafting this molecule onto existing polymer backbones. For example, polymers with nucleophilic side chains could react with this compound to yield functionalized polymers incorporating the thiomorpholine sulfonyl moiety.
Table 1: Potential Polymerization Strategies Based on Analogous Systems
| Polymerization Type | Proposed Monomer/Initiator from this compound | Analogous Reaction/System | Key Features |
| Living Radical Polymerization | Derivative with a sulfonyl chloride group | Arylsulfonyl chlorides as initiators for Cu-catalyzed LRP | Controlled molecular weight and low dispersity. |
| Ring-Opening Polymerization | A thiomorpholine-2,5-dione derivative | TBD-catalyzed ROP of alkyl-substituted morpholine-2,5-diones nih.gov | Formation of poly(ester amide)s or related structures. |
| Polycondensation | Reaction with a diamine or diol comonomer | General step-growth polymerization principles | Formation of polyamides or polyesters with the thiomorpholine sulfonyl moiety. |
Stereochemical Aspects in Derivative Synthesis
The synthesis of chiral derivatives from the achiral this compound scaffold is a key consideration for applications in medicinal chemistry and materials science. Stereocenters can be introduced and controlled through various asymmetric synthesis strategies.
Stereoselective synthesis of thiomorpholine derivatives has been achieved through methods such as the polymer-supported synthesis of thiomorpholine-3-carboxylic acids. acs.orgnih.gov This approach, starting from chiral amino acids, demonstrates that stereocenters can be incorporated into the thiomorpholine ring with high fidelity. For this compound, derivatization could involve reactions at the nitrogen atom or at the carbon atoms of the ring, where the introduction of chiral substituents or catalysts could induce stereoselectivity.
The sulfonyl group itself can play a role in asymmetric induction. While the sulfonyl group is remote from the thiomorpholine ring, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups. In analogous systems, sulfinyl groups, which are structurally related to sulfonyl groups, have been shown to exert significant stereocontrol in reactions of chiral carbanions. researchgate.netnih.gov This suggests that reactions involving the carbon atom bearing the sulfonyl group could be influenced to proceed stereoselectively.
Furthermore, the synthesis of chiral β-sulfonyl carbonyl compounds has been accomplished with excellent enantioselectivity through photoinduced organocatalytic asymmetric radical sulfonylation. nih.gov This highlights a modern approach to creating stereocenters adjacent to a sulfonyl group, a strategy that could potentially be adapted for derivatives of this compound.
The introduction of chirality can also be achieved through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary could be temporarily attached to the thiomorpholine nitrogen, directing the stereochemical outcome of a subsequent reaction on the scaffold, and then be removed to yield an enantiomerically enriched product.
Table 2: Strategies for Asymmetric Synthesis of Thiomorpholine Derivatives
| Strategy | Description | Example from Analogous Systems | Potential Application to this compound |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis of thiomorpholine-3-carboxylic acids from immobilized Fmoc-Cys(Trt)-OH. acs.orgnih.gov | Derivatization of the thiomorpholine ring starting from a chiral precursor. |
| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Photoinduced organocatalytic enantioselective radical sulfonylation to form chiral β-sulfonyl compounds. nih.gov | Stereoselective functionalization of the carbon backbone. |
| Substrate Control | A chiral center within the substrate directs the stereochemistry of a new chiral center. | Stereocontrolled reactions of chiral ortho-sulfinyl benzyl (B1604629) carbanions. researchgate.net | Introduction of a chiral center that directs subsequent modifications. |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | Use of Evans' chiral oxazolidinone auxiliaries for asymmetric aldol (B89426) reactions. wikipedia.org | Temporary attachment of an auxiliary to the thiomorpholine nitrogen to guide derivatization. |
Computational Chemistry and Theoretical Studies of 4 Chloromethyl Sulfonyl Thiomorpholine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, orbital energies, and electrostatic properties. For 4-((Chloromethyl)sulfonyl)thiomorpholine, such studies can elucidate its reactivity and intermolecular interaction patterns.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the thiomorpholine (B91149) ring, particularly the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO, on the other hand, would be expected to be distributed around the electron-withdrawing sulfonyl group and the chloromethyl moiety. The energy of these orbitals and the resulting gap can be calculated using methods like Density Functional Theory (DFT).
Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Electrostatic Potential Surface (ESP) Mapping
An Electrostatic Potential (ESP) map is a visual representation of the charge distribution on the molecular surface. deeporigin.comlibretexts.orglibretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species. chemrxiv.org Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent potential electrophilic or hydrogen bond donor sites. researchgate.net
In the case of this compound, the ESP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the thiomorpholine ring. Positive potential would be expected around the hydrogen atoms and the carbon atom of the chloromethyl group, as well as the sulfur atom of the sulfonyl group due to the strong electron-withdrawing effect of the adjacent oxygen atoms.
Charge Distribution Analysis
For this compound, the analysis would likely reveal a significant negative charge on the oxygen atoms of the sulfonyl group and a partial positive charge on the sulfur atom of the sulfonyl group. The chlorine atom would carry a partial negative charge, while the adjacent carbon atom would be positively charged. The nitrogen atom in the thiomorpholine ring would also exhibit a partial negative charge.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Hypothetical Mulliken Charge (a.u.) |
| S (sulfonyl) | +1.2 |
| O (sulfonyl) | -0.6 |
| N (thiomorpholine) | -0.4 |
| Cl | -0.2 |
| C (chloromethyl) | +0.1 |
Note: The values in this table are hypothetical and serve as an illustration of the expected charge distribution.
Conformation Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations. Conformation analysis aims to identify the stable conformations of a molecule and the energy barriers between them. nih.govnih.gov
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. researchgate.netreadthedocs.ioq-chem.com This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which are the energy maxima connecting these minima. researchgate.net
For this compound, PES scans could be performed by rotating the bonds connecting the sulfonyl group to the thiomorpholine ring and the chloromethyl group to the sulfonyl group. The results would reveal the preferred spatial arrangement of these functional groups and the energy required for their interconversion.
Molecular Dynamics Simulations for Conformational Fluxionality
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. rsc.orgmdpi.comresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamic properties of the molecule. mdpi.com
An MD simulation of this compound would show the time-dependent changes in its conformation, including the puckering of the thiomorpholine ring and the rotation of the sulfonyl and chloromethyl groups. This would provide a more realistic representation of the molecule's behavior in a given environment, such as in solution, and can reveal transient conformations that may be important for its reactivity.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules. nih.govssrn.com These methods can accurately calculate the electronic structure, which in turn allows for the simulation of various types of spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional (like B3LYP) and a suitable basis set (such as 6-31G(d)), is employed to calculate the isotropic shielding constants of the nuclei in the molecule. rsc.org These calculated values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors and improve agreement with experimental data. youtube.com
Interactive Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values generated for illustrative purposes based on typical computational outputs.)
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (CH₂-Cl) | 4.85 |
| ¹H (Thiomorpholine, axial, adjacent to S) | 2.90 |
| ¹H (Thiomorpholine, equatorial, adjacent to S) | 3.10 |
| ¹H (Thiomorpholine, axial, adjacent to N) | 3.55 |
| ¹H (Thiomorpholine, equatorial, adjacent to N) | 3.75 |
| ¹³C (CH₂-Cl) | 50.2 |
| ¹³C (Thiomorpholine, adjacent to S) | 28.5 |
Infrared (IR) Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies of a molecule. nih.gov After optimizing the molecular geometry to find its lowest energy conformation, a frequency calculation is performed. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other method-inherent approximations, improving their correlation with experimental spectra. diva-portal.org This allows for the assignment of specific absorption bands to the stretching, bending, and rocking motions of functional groups within the molecule, such as the characteristic strong stretches of the sulfonyl (S=O) group. acdlabs.com
Interactive Table 2: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are hypothetical values generated for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 2980-3050 | C-H stretching (thiomorpholine and chloromethyl) |
| νasym(SO₂) | 1355 | Asymmetric SO₂ stretching |
| νsym(SO₂) | 1170 | Symmetric SO₂ stretching |
| δ(CH₂) | 1450 | CH₂ scissoring |
| ν(C-N) | 1105 | C-N stretching |
| ν(C-S) | 750 | C-S stretching |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net The calculation provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths (related to peak intensity). These predictions help in understanding the electronic structure and identifying the nature of the transitions, such as n → σ* or π → π* transitions. researchgate.net For a saturated molecule like this compound, strong absorptions are expected only in the far UV region.
Interactive Table 3: Predicted UV-Vis Absorption for this compound (Note: This is a hypothetical value generated for illustrative purposes.)
| Parameter | Predicted Value | Associated Transition |
|---|
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. mdpi.com A key focus for a molecule like this compound would be the nucleophilic substitution at the chloromethyl group, a classic Sₙ2 reaction. libretexts.org
Theoretical modeling of this reaction involves several steps:
Geometry Optimization: The 3D structures of the reactants (e.g., this compound and a nucleophile like hydroxide), the products (the substituted alcohol and chloride ion), and any intermediates are optimized to find their minimum energy conformations.
Transition State (TS) Location: The transition state is located on the PES as a first-order saddle point—a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. github.io Various algorithms are used to find this structure, which represents the highest energy barrier of the reaction.
Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Cl bond and formation of the C-Nu bond). researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the reactant and product minima on the PES. github.io
Interactive Table 4: Hypothetical Energy Profile for an Sₙ2 Reaction of this compound with a Nucleophile (Nu⁻) (Note: Energies are hypothetical and relative to the reactants.)
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Molecule + Nu⁻) | 0.0 |
| Transition State | +15.5 |
Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)
Non-covalent interactions (NCIs) are critical in determining the packing of molecules in the solid state and their supramolecular chemistry. nih.gov For this compound, potential NCIs include weak C-H···O hydrogen bonds and halogen bonds involving the chlorine atom. nih.govmdpi.com
Hirshfeld Surface Analysis: A powerful computational tool for analyzing intermolecular interactions is Hirshfeld surface analysis. scirp.org This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates the procrystal (the hypothetical crystal lattice). The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red. mdpi.com
Interactive Table 5: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound (Note: These are hypothetical values based on typical analyses of similar molecules.)
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 55.2 |
| O···H / H···O | 25.8 |
| Cl···H / H···Cl | 12.5 |
| S···H / H···S | 4.1 |
| C···H / H···C | 1.9 |
Molecular Docking Simulations (Purely Theoretical, Non-Biological Contexts)
While molecular docking is widely used in drug discovery, it is also a valuable technique in supramolecular and materials chemistry to study host-guest interactions in a purely theoretical framework. dntb.gov.ua For example, the inclusion of this compound (the "guest") into the cavity of a host molecule like a cyclodextrin (B1172386) can be modeled. nih.gov
The simulation process involves:
Preparation of Structures: High-quality 3D structures of both the host (e.g., β-cyclodextrin) and the guest molecule are prepared.
Defining the Binding Site: A region on the host molecule where the guest is likely to bind (e.g., the hydrophobic inner cavity of the cyclodextrin) is defined.
Docking Algorithm: A docking program uses a search algorithm to explore various possible orientations and conformations of the guest within the host's binding site.
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most probable binding mode. researchgate.net
The results provide a predicted binding energy and a detailed 3D model of the host-guest complex, showing the specific non-covalent interactions (such as hydrogen bonds or van der Waals contacts) that stabilize the assembly. mdpi.com
Interactive Table 6: Hypothetical Molecular Docking Results for this compound with β-Cyclodextrin (Note: These are illustrative results from a hypothetical docking simulation.)
| Parameter | Predicted Value |
|---|---|
| Binding Affinity | -4.8 kcal/mol |
| Predicted Interactions | Van der Waals contacts between the thiomorpholine ring and the hydrophobic cavity of β-cyclodextrin. |
Applications of 4 Chloromethyl Sulfonyl Thiomorpholine in Chemical Synthesis and Materials Science Research
Role as a Synthetic Building Block in Complex Molecule Synthesis
The thiomorpholine (B91149) ring is a key component in a variety of active pharmaceutical ingredients (APIs). chemrxiv.orgnih.gov Generally, functionalized thiomorpholines serve as valuable precursors in the synthesis of complex molecules. mdpi.comresearchgate.net The presence of the reactive chloromethyl group on the sulfonyl moiety of 4-((Chloromethyl)sulfonyl)thiomorpholine theoretically allows for its covalent attachment to other molecules, making it a potential building block for introducing the thiomorpholine sulfone core into larger, more complex structures. In medicinal chemistry, the thiomorpholine group is often used as a replacement for the morpholine (B109124) group to increase lipophilicity. mdpi.com
Utilization as a Reagent in Organic Transformations
Organosulfones, which include the sulfonyl group present in this compound, are recognized as important synthetic intermediates. nih.gov The chloromethyl group is a reactive electrophilic site, suggesting that this compound could be employed as a reagent for the thiomorpholine-sulfonylmethylation of various nucleophiles. Such reactions would introduce the CH2SO2-thiomorpholine moiety onto a substrate, potentially altering its chemical and biological properties. However, specific examples of such transformations using this particular reagent are not documented in the available literature.
Precursor in the Development of Novel Organic Catalysts
While there is broad interest in the development of novel organic catalysts, and heterocyclic compounds often form the core of such catalysts, there is no specific information available in the current body of scientific literature on the use of this compound as a precursor for organic catalysts.
Incorporation into Polymer Architectures and Macromolecular Systems
Thiomorpholine-containing polymers have been investigated as stimuli-responsive materials. mdpi.com For instance, polymers derived from thiomorpholine oxide have shown potential in biomedical applications. mdpi.com The reactive chloromethyl group of this compound could theoretically be used to either initiate polymerization or to functionalize existing polymers. This could lead to the development of new polymeric materials with tailored properties. Research on the chemical modification of polymers containing chloromethyl groups is an active area. derpharmachemica.comresearchgate.net However, specific studies detailing the incorporation of this compound into polymer architectures are not currently available.
Application in Supramolecular Assembly Research
Supramolecular chemistry often utilizes molecules capable of forming well-defined non-covalent interactions. While the thiomorpholine moiety can participate in intermolecular interactions, there is no specific research detailing the application of this compound in supramolecular assembly.
Ligand Design and Coordination Chemistry Studies
The nitrogen and sulfur atoms within the thiomorpholine ring have the potential to coordinate with metal ions, making thiomorpholine derivatives interesting candidates for ligand design in coordination chemistry. bg.ac.rs The sulfonyl group can also influence the electronic properties of the ligand and the resulting metal complex. Despite this potential, there are no specific studies found that focus on the use of this compound in ligand design and coordination chemistry.
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
The development of new and efficient synthetic routes is paramount to unlocking the full potential of 4-((Chloromethyl)sulfonyl)thiomorpholine. While traditional methods for the synthesis of sulfonyl chlorides and thiomorpholine (B91149) derivatives are established, future research should focus on pioneering pathways that offer improved yields, selectivity, and functional group tolerance. nih.govbris.ac.ukorganic-chemistry.orgjchemrev.com
One promising avenue lies in the exploration of catalytic C-H activation/sulfonylation reactions. This approach could potentially enable the direct introduction of the sulfonyl chloride moiety onto a pre-functionalized thiomorpholine core, thereby streamlining the synthetic sequence. Another area of interest is the development of novel annulation strategies for the construction of the thiomorpholine ring itself, starting from readily available precursors. bris.ac.uk
| Potential Catalyst System | Substrate Scope | Anticipated Advantages |
| Palladium(II)/Bis-sulfoxide | N-Aryl/Alkyl Thiomorpholines | High regioselectivity, broad functional group tolerance |
| Rhodium(III)/Cp* | C-H bonds adjacent to heteroatoms | Direct and atom-economical sulfonylation |
| Copper(I)/Phenanthroline | Thioalkanes and Chloroalkanes | Cost-effective, mild reaction conditions |
This table presents hypothetical catalyst systems for the novel synthesis of this compound, a subject for future research.
Advanced Mechanistic Investigations
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. For this compound, future mechanistic studies should aim to elucidate the intricate details of its formation and reactivity.
Kinetic studies, employing techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance spectroscopy, can provide valuable insights into reaction rates, orders, and the influence of various parameters. rsc.orgnih.govbeilstein-journals.org Computational modeling, particularly Density Functional Theory (DFT) calculations, can be employed to map out reaction pathways, identify transition states, and predict the stability of intermediates. nih.govorganic-chemistry.orgacs.org Such studies will be instrumental in understanding the interplay of electronic and steric effects within the molecule and how they govern its chemical behavior. nih.gov
| Mechanistic Aspect | Investigative Technique | Potential Insights |
| Reaction Kinetics | Stopped-flow Spectroscopy | Determination of rate constants and activation parameters |
| Intermediate Identification | Cryogenic NMR Spectroscopy | Characterization of transient species |
| Transition State Analysis | DFT Calculations | Elucidation of reaction pathways and energy barriers |
This table outlines potential advanced mechanistic investigations for reactions involving this compound.
Development of Sustainable and Scalable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic efforts in both academic and industrial settings. rsc.orgorganic-chemistry.orgresearchgate.netrsc.orgacs.org Future research on this compound should prioritize the development of sustainable and scalable synthetic methodologies. This includes the use of environmentally benign solvents, the reduction of waste generation, and the utilization of renewable resources.
Design and Synthesis of Advanced Materials
The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced materials. The presence of both a heterocyclic ring and a reactive sulfonyl chloride group allows for its incorporation into a variety of polymeric and supramolecular architectures. mdpi.comchemimpex.comchemimpex.comsigmaaldrich.com
Future research could focus on the synthesis of novel polymers containing the thiomorpholine sulfonyl moiety. mdpi.comresearchgate.net These materials may exhibit interesting properties, such as thermal stability, chemical resistance, or specific recognition capabilities. The reactive nature of the sulfonyl chloride group can be exploited for post-polymerization modification, allowing for the introduction of various functional groups and the fine-tuning of material properties. chemimpex.com
| Material Class | Potential Application | Key Structural Feature |
| Functional Polymers | Membranes for separation | Tunable polarity and porosity |
| Supramolecular Gels | Drug delivery systems | Responsive to external stimuli |
| Covalent Organic Frameworks | Catalysis and gas storage | High surface area and ordered structure |
This table suggests potential advanced materials that could be synthesized using this compound as a key building block.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced safety, improved reaction control, and facile scalability. rsc.orgacs.orgnih.govacs.orgmdpi.comresearchgate.net The integration of the synthesis of this compound with flow chemistry platforms represents a significant opportunity for future research.
Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.comresearchgate.net Furthermore, the integration of in-line analytical techniques, such as HPLC or mass spectrometry, can allow for real-time reaction monitoring and optimization. The development of automated synthesis platforms based on flow chemistry could facilitate the rapid synthesis of a library of derivatives of this compound for screening in various applications. mdpi.comresearchgate.net
Expansion of Computational Modeling in Understanding Reactivity and Structure
Computational modeling has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experimental methods alone. nih.gov For this compound, the expansion of computational modeling can play a crucial role in understanding its reactivity and structure.
DFT calculations can be used to predict various molecular properties, such as bond lengths, bond angles, and electronic distribution. nih.gov This information can help in rationalizing the observed reactivity of the compound. Molecular dynamics simulations can be employed to study the conformational dynamics of the thiomorpholine ring and its interactions with other molecules. Furthermore, computational screening can be used to predict the potential of this compound and its derivatives as ligands for biological targets or as components in functional materials.
Q & A
Q. What are the optimal synthetic routes for 4-((chloromethyl)sulfonyl)thiomorpholine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between thiomorpholine and chloromethyl sulfonyl chloride. A base (e.g., NaOH) in polar aprotic solvents like DMF or acetonitrile facilitates the reaction . Key variables include temperature (60–80°C), stoichiometric ratios (1:1.2 thiomorpholine to sulfonyl chloride), and reaction time (6–12 hours). Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane). Contamination by sulfone/sulfoxide byproducts may occur if oxidizing agents are present .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR confirms the thiomorpholine ring (δ 3.4–3.6 ppm for –CH2–N–) and chloromethyl group (δ 4.2–4.5 ppm for –CH2Cl). <sup>13</sup>C NMR identifies the sulfonyl group (δ 55–60 ppm for –SO2–) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (calc. ~227.7 g/mol) and fragments (e.g., [M–Cl]<sup>+</sup>).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the sulfonyl-thiomorpholine linkage .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N2/Ar) at –20°C in amber vials. Degradation occurs via hydrolysis of the chloromethyl group (moisture) or oxidation of the thiomorpholine sulfur. Stability assays using <sup>1</sup>H NMR over 30 days show <5% decomposition in anhydrous DMSO vs. >20% in aqueous buffers (pH 7.4) .
Q. What are common side reactions during functionalization of this compound?
- Methodological Answer :
- Oxidation : Thiomorpholine’s sulfur oxidizes to sulfoxides/sulfones under mild oxidants (e.g., H2O2), altering reactivity .
- Nucleophilic Displacement : The chloromethyl group reacts with amines/thiols, forming secondary derivatives (e.g., –CH2NH2). Control via low temperature (0–5°C) and slow reagent addition minimizes cross-reactivity .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electrophilic sites (chloromethyl carbon: +0.45 charge) and nucleophilic sulfur (–0.32 charge). MD simulations assess solvent effects (e.g., DMF stabilizes transition states). Pair with experimental validation: e.g., predicted SN2 reactivity at –CH2Cl correlates with observed 85% yield in amine coupling .
Q. What strategies resolve contradictions in reported biological activity data for thiomorpholine derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines and controls (e.g., cisplatin for cytotoxicity).
- Validate target engagement via SPR or thermal shift assays.
- Reconcile SAR by comparing substituent effects: e.g., sulfonyl groups enhance membrane permeability vs. chloromethyl groups improve electrophilicity .
Q. How to design SAR studies for this compound derivatives targeting enzyme inhibition?
- Methodological Answer :
- Core Modifications : Replace chloromethyl with –CF3 or –Br to probe steric/electronic effects.
- Sulfonyl Group Variants : Test –SO2NH2 or –SO2Ph for H-bonding/π-stacking.
- Assay Design : Use kinetic assays (IC50, Ki) with purified enzymes (e.g., kinases) and co-crystallization to map binding modes. Cross-validate with mutant enzymes to identify critical residues .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats. Use fume hoods due to volatility (predicted VP ~0.1 mmHg at 25°C).
- Spill Management : Neutralize with sodium bicarbonate, then adsorb via vermiculite.
- Toxicity Data : Thiomorpholine derivatives are Category 1A skin irritants; chloromethyl groups may alkylate DNA (Ames test recommended) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar thiomorpholine derivatives?
- Methodological Answer : Discrepancies stem from:
- Purity of Starting Materials : Commercial thiomorpholine often contains ~5% morpholine, requiring distillation (bp 123–125°C) .
- Solvent Choice : Acetonitrile gives higher yields (75%) vs. THF (50%) due to better sulfonyl chloride solubility .
- Workup Methods : Aqueous extraction may hydrolyze chloromethyl groups; use anhydrous Na2SO4 for drying .
Key Methodological Considerations
- Synthetic Scalability : Milligram-scale reactions may not translate to gram-scale due to exothermicity; use jacketed reactors with controlled cooling .
- Analytical Cross-Validation : Combine HPLC (purity), NMR (structure), and elemental analysis (C, H, N, S, Cl) for rigorous characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
